Saikogenin A

Overview

Description

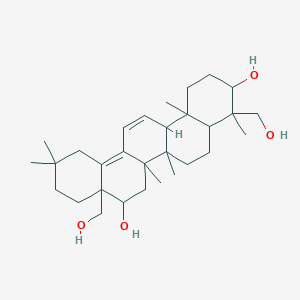

Saikogenin A is a naturally occurring compound derived from the roots of the plant Bupleurum falcatum L., commonly known as Chai Hu in traditional Chinese medicine. It is a type of triterpenoid saponin, specifically a glycoside hydrolyzed saikosaponin. This compound has been studied for its various pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects .

Mechanism of Action

Target of Action

Mode of Action

Saikogenin A acts as an inhibitor of DPP-IV . By binding to and inhibiting this enzyme, this compound can modulate the activity of the DPP-IV enzyme, thereby influencing the metabolic processes that this enzyme is involved in .

Biochemical Pathways

This compound affects several biochemical pathways. It primarily acts through the mTOR and PPAR-α signaling pathways in the liver . It also binds to and modulates the activity of the SIRT1 protein, mitigating ethanol-induced cell injury via the SIRT1-mTOR-PPAR-α axis .

Result of Action

This compound has been shown to have various effects at the molecular and cellular levels. It can suppress angiogenesis and tumor growth by blocking the VEGFR2-mediated signaling pathway . It also improves ethanol-induced liver injury by modulating lipid metabolism through the SIRT1-mTOR-PPAR-α axis . Furthermore, this compound has anti-inflammatory properties, which are due to an increase in corticosterone caused by the release of arenocorticotropic hormone (ACTH) and a direct effect on the process of inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the instability of this compound in gastric juice raises questions about the efficacy of oral this compound solutions . Additionally, the effectiveness of this compound can be influenced by the physiological state of the organism, as it has been found to be less effective in adrenalectomized rats than in normal rats .

Biochemical Analysis

Biochemical Properties

Saikogenin A interacts with various biomolecules, contributing to its biochemical activity. For instance, it has been found to interact with proteins such as albumin, insulin-like growth factor I, mitogen-activated protein kinase 1, proto-oncogene tyrosine-protein kinase Src, and epidermal growth factor receptor . These interactions can influence various biochemical reactions, although the exact nature of these interactions is still being researched .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of human colon cancer cell lines . It also appears to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds have been studied. For instance, Saikogenin F has been shown to ameliorate cognitive impairment in Alzheimer’s disease mouse models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Saikogenin A can be synthesized from saikosaponin A and saikosaponin D through enzymatic hydrolysis. The process involves the use of recombinant glycoside hydrolases, such as BglPm and BglLk, which exhibit glycoside cleavage activity. These enzymes are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis and show optimal activity at temperatures between 30–37°C and pH 6.5–7.0 .

Industrial Production Methods: In an industrial setting, saikosaponin A and D are first purified from the crude extract of Bupleurum falcatum L. using preparative high-performance liquid chromatography. The purified saikosaponins are then converted into this compound via prosaikogenin F using enzyme transformation with high β-glycosidase activity. The final product is purified using a silica column to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Saikogenin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Chemistry: Saikogenin A serves as a precursor for synthesizing other bioactive compounds.

Biology: It is used in studies related to cell signaling and metabolic pathways.

Medicine: this compound exhibits anti-inflammatory, anti-cancer, and hepatoprotective effects.

Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Comparison with Similar Compounds

Saikogenin A is structurally and functionally similar to other saikosaponins and their hydrolyzed forms, such as:

Saikogenin F: Another hydrolyzed form of saikosaponin with similar pharmacological properties.

Saikogenin G: Exhibits similar anti-inflammatory and anti-cancer effects.

Prosaikogenin F and G: Intermediate compounds in the enzymatic hydrolysis of saikosaponins

Uniqueness: this compound is unique due to its specific inhibitory effect on dipeptidyl peptidase-IV and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications .

Properties

IUPAC Name |

4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVMEXLLPGQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965203 | |

| Record name | Oleana-11,13(18)-diene-3,16,23,28-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5092-09-1 | |

| Record name | NSC258312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oleana-11,13(18)-diene-3,16,23,28-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Saikogenin A?

A1: this compound is a triterpenoid sapogenin primarily derived from the roots of Bupleurum falcatum L., a traditional Chinese medicinal herb. It is considered a bioactive compound with potential anti-inflammatory properties. [, , ]

Q2: How does this compound exert its anti-inflammatory effect?

A2: Research suggests this compound's anti-inflammatory action occurs through a dual mechanism: * Stimulation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis: this compound treatment in rats has been shown to increase serum corticosterone and ACTH levels. This suggests the compound may stimulate the HPA axis, leading to increased corticosterone production, which plays a role in regulating inflammation. This is further supported by this compound's ability to facilitate ACTH-induced corticosterone release and increase cyclic AMP in isolated pituitary and adrenal glands. []* Direct Action on Inflammatory Processes: this compound also displays anti-inflammatory effects in adrenalectomized rats, suggesting direct action on inflammatory processes. It has been found to inhibit histamine release induced by compound 48/80 and reduce vascular permeability. []

Q3: How is this compound metabolized in the body?

A3: Studies in rats have shown that orally administered this compound is poorly absorbed in its original form. [] Intestinal bacteria, specifically species like Eubacterium sp. A-44, play a crucial role in metabolizing this compound into prothis compound and then into this compound. [, ] These metabolites are then detectable in plasma and feces. []

Q4: What enzymes are involved in the metabolic breakdown of this compound's precursor, saikosaponin a?

A4: Two key enzymes from Eubacterium sp. A-44 contribute to saikosaponin a metabolism: * β-D-glucosidase: This enzyme first cleaves specific β-glucosidic bonds in saikosaponins, leading to the formation of prosaikogenins, including prothis compound. []* β-D-fucosidase: This novel enzyme further hydrolyzes prosaikogenins, like prothis compound, by cleaving β-fucosidic bonds, ultimately resulting in the formation of saikogenins, including this compound. []

Q5: Can you describe the structural characteristics of this compound?

A5: The chemical structure of this compound was first elucidated in studies on the constituents of Bupleurum falcatum L. [] While the research provided does not explicitly state the molecular formula and weight, based on its classification as a triterpenoid sapogenin, this compound possesses an oleanane skeleton. This implies a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol. [, ]

Q6: Are there other sources of this compound besides Bupleurum falcatum L.?

A6: Yes, this compound and its glycosylated precursors have been isolated from other plant sources, including:* Bupleurum smithii Wolff var. parvifolium Shan et Y. Li []* Clinopodium chinense (Benth.) O. Kuntze []* Pleurospermum kamtschaticum []* Polycarpon prostratum (Forssk.) Aschers. ct Schwein. ex Aschers []* Verbascum species []* Corchorus acutangulus Lam. []

Q7: What are the known biological activities of this compound?

A7: Aside from its anti-inflammatory activity, studies have shown that this compound and its derivatives exhibit various biological activities, including:* Hemolytic activity: this compound displays hemolytic activity, which is the ability to cause the rupture of red blood cells. This activity is related to its interaction with the cell membrane. []* Corticosterone secretion-inducing activity: This activity is linked to this compound's potential to stimulate the HPA axis and influence corticosterone production. []* Inhibition of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha production: This suggests potential anti-inflammatory and immunomodulatory effects. [, ] * Cytotoxic activity: Studies have shown that this compound exhibits cytotoxic activity against certain cancer cell lines. [, ]

Q8: What is the structure-activity relationship (SAR) of this compound and its related compounds?

A8: Research indicates that modifications to the sugar moiety and aglycone structure of this compound and related compounds can significantly influence their biological activities:* Corticosterone secretion-inducing activity: A proper balance between the sugar moiety and aglycone is crucial for this activity. Saikosaponins, which are glycosylated forms, generally exhibit higher activity compared to their corresponding saikogenins (aglycones). []* Hemolytic activity: The presence and orientation of a hydroxyl group at the C16 position of the aglycone influences hemolytic activity. Compounds with an α-hydroxyl group generally show stronger activity than those with a β-hydroxyl group. []* Anti-inflammatory activity: The presence of a sugar moiety appears to be important for oral bioavailability and anti-inflammatory effects. For instance, crude saponin extracts, containing glycosylated forms, showed higher efficacy in oral administration compared to pure this compound in carrageenin-induced edema and granuloma models. []

Q9: What are the potential applications of this compound in drug development?

A9: While research is ongoing, the various biological activities of this compound suggest potential applications in developing therapies for: * Inflammatory diseases: Its anti-inflammatory effects could be beneficial in treating conditions like arthritis and other inflammatory disorders. [, , ]* Neurodegenerative diseases: Saikogenin F, a related compound, has shown promise in improving learning and memory impairment in an Alzheimer's disease mouse model through its anti-inflammatory effects. []* Cancer: The cytotoxic activity of this compound against specific cancer cell lines warrants further investigation for potential anticancer therapies. [, ]

Q10: What are the limitations of the current research on this compound?

A10: Despite promising findings, there are limitations to the existing research on this compound:* Limited human studies: Most research has been conducted in vitro or on animal models. More human clinical trials are needed to confirm its efficacy and safety in humans. []* Metabolism and bioavailability: The poor oral bioavailability of this compound necessitates further investigation into improving its absorption and bioavailability. [, ]* Long-term effects and toxicity: Comprehensive studies are needed to assess the long-term effects and potential toxicity of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester](/img/structure/B1680655.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)

![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)

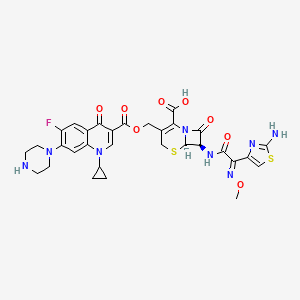

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)

![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)

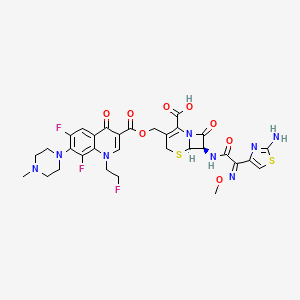

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)